4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid
Overview
Description
4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C8H11FO2 . It has a molecular weight of 158.17 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: O=C(O)C12CCC(F)(CC1)C2 . This notation provides a way to represent the structure of the compound in a text format.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 121-123°C . The compound is stored at room temperature .Scientific Research Applications
Conformational Analysis and Stereoelectronic Interactions
4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid and related compounds have been studied for their conformational properties and stereoelectronic interactions. For instance, research on 2-fluorobicyclo[2.2.1]heptan-7-ols involved quantum-chemical calculations to understand the effects of intramolecular hydrogen bonds and stereoelectronic interactions on structural stabilization. This type of analysis is crucial in understanding the molecular dynamics and reactivity of such compounds (Rezende et al., 2012).
Stereochemistry in Chemical Reactions
The stereochemistry of compounds related to this compound, such as camphene-1-carboxylic acid, has been explored to understand the dynamics of chemical reactions like the Nametkin Shift. This shift involves the migration of groups within the molecule, which is a key aspect in synthetic organic chemistry (Cameron et al., 1994).
Synthesis and Stereostructure Studies
The synthesis and stereostructure of diastereomers of related compounds like 3-amino-6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid have been investigated. These studies are significant for developing new synthetic routes and understanding the three-dimensional arrangement of atoms, which is vital in drug design and material science (Palkó et al., 2005).
Application in Antibacterial Agents
Compounds structurally similar to this compound have been utilized in the development of antibacterial agents. For example, fluoronaphthyridines, which include bicyclic structures, show potent antibacterial activity against various pathogens, indicating the potential of these structures in pharmaceutical applications (Remuzon et al., 1992).
Safety and Hazards
Properties
IUPAC Name |
4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2/c9-8-3-1-7(5-8,2-4-8)6(10)11/h1-5H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBFOJOUNIPAOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616493 | |
Record name | 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84553-40-2 | |
Record name | 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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